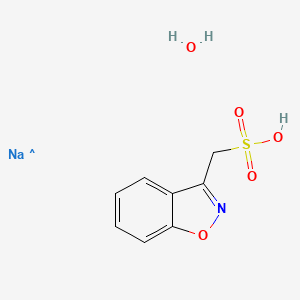

Sodium salt, hydrate

CAS No.:

Cat. No.: VC3232172

Molecular Formula: C8H9NNaO5S

Molecular Weight: 254.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NNaO5S |

|---|---|

| Molecular Weight | 254.22 g/mol |

| Standard InChI | InChI=1S/C8H7NO4S.Na.H2O/c10-14(11,12)5-7-6-3-1-2-4-8(6)13-9-7;;/h1-4H,5H2,(H,10,11,12);;1H2 |

| Standard InChI Key | HYZJXBVPKNQNJL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)O.O.[Na] |

Introduction

Chemical Structure and Formation Mechanisms

Formation Process

The formation of sodium salt hydrates occurs through several mechanisms:

-

Direct crystallization from aqueous solutions

-

Absorption of atmospheric moisture by hygroscopic sodium salts

-

Chemical reactions resulting in hydrated products

-

Conversion of anhydrous forms to hydrated forms under appropriate temperature and humidity conditions

For example, when sodium chloride is in cold sub-freezing solutions, it can crystallize with water of hydration as hydrohalite (NaCl·2H₂O). Under pressure, sodium chloride can form even more complex hydrates such as NaCl·8.5H₂O and NaCl·13H₂O, as discovered in research conducted in 2023 .

Water of Crystallization

The water molecules in sodium salt hydrates are referred to as "water of crystallization." These water molecules are bound to the crystal structure and play a crucial role in maintaining the compound's stability and structure. The number of water molecules can vary depending on the specific salt and environmental conditions .

The water of crystallization can be separated by heating the salt, resulting in an anhydrous structure. This process, known as dehydration, is often reversible, allowing the compound to rehydrate under appropriate conditions .

Physical and Chemical Properties

Physical State and Appearance

Sodium salt hydrates typically exist as crystalline solids with distinct physical appearances that often differ from their anhydrous counterparts. The incorporation of water molecules changes the crystal packing, affecting properties such as color, crystal habit, and optical characteristics. For instance, similar to how copper sulfate pentahydrate (CuSO₄·5H₂O) is blue while its anhydrous form is white, many sodium salt hydrates exhibit characteristic colors that change upon dehydration .

Stability and Dehydration

The stability of sodium salt hydrates depends on temperature, pressure, and relative humidity. These compounds can be categorized based on their behavior in atmospheric conditions:

-

Efflorescent: Sodium salt hydrates that spontaneously lose water when exposed to air

-

Deliquescent: Those that absorb moisture from the air, potentially dissolving in the absorbed water

-

Hygroscopic: Those that absorb moisture without substantial structural changes

The dehydration process often occurs in steps, with different water molecules being removed at specific temperature thresholds. This stepwise dehydration can result in the formation of lower hydrates before complete conversion to the anhydrous form .

Solubility Characteristics

Sodium salt hydrates generally exhibit different solubility patterns compared to their anhydrous forms. The presence of water molecules in the crystal structure typically enhances the dissolution process in aqueous media, as the crystal lattice is already partially solvated.

The solubility of sodium chloride, one of the most common sodium salts, varies significantly across different solvents as shown in the following table:

| Solvent | Solubility of NaCl (g NaCl / 1 kg of solvent at 25 °C) |

|---|---|

| Water | 360 |

| Formamide | 94 |

| Glycerin | 83 |

| Propylene glycol | 71 |

| Formic acid | 52 |

| Liquid ammonia | 30.2 |

| Methanol | 14 |

| Ethanol | 0.65 |

| Dimethylformamide | 0.4 |

| Propan-1-ol | 0.124 |

| Sulfolane | 0.05 |

| Butan-1-ol | 0.05 |

| Propan-2-ol | 0.03 |

| Pentan-1-ol | 0.018 |

| Acetonitrile | 0.003 |

| Acetone | 0.00042 |

Thermal Behavior

When heated, sodium salt hydrates undergo dehydration, releasing their water of crystallization. This process often occurs in distinct stages corresponding to the release of specific water molecules from the crystal structure. The dehydration process can be observed through techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC).

The melting points of hydrated sodium salts typically differ from their anhydrous counterparts. For instance, while anhydrous sodium chloride has a melting point of 801 °C, its hydrated forms show different thermal behaviors .

pH Properties

Most sodium salt hydrates maintain the pH characteristics of their corresponding anhydrous forms when dissolved in water. For example, sodium chloride solutions remain approximately neutral (pH ≈7) due to the extremely weak basicity of the chloride ion, which is the conjugate base of the strong acid HCl .

Examples of Sodium Salt Hydrates

Sodium Chloride Hydrates

Although common table salt (NaCl) typically exists in anhydrous form under normal conditions, it can form hydrates under specific circumstances:

-

Sodium chloride dihydrate (NaCl·2H₂O), also known as hydrohalite, forms in cold sub-freezing solutions

-

Under pressure, more complex hydrates such as NaCl·8.5H₂O and NaCl·13H₂O can form

-

These hydrated forms have different crystal structures and properties compared to anhydrous sodium chloride

2,6-Dichloroindophenol Sodium Salt Hydrate

This compound is a sodium salt hydrate with the molecular formula C₁₂H₁₀Cl₂NNaO₃ and a molecular weight of 310.11. It appears as a red to brown powder and is soluble in water (10mg/mL), producing a blue to very deep blue solution .

Key properties include:

-

Melting point: 277 °C (decomposes)

-

λmax: 605 nm

-

Water solubility: Soluble, 10mg/mL

-

Forms a clear, blue to very deep blue solution when dissolved

This sodium salt hydrate is primarily used for vitamin C determination, as a redox dye for investigating the enzymatic activity of glucose oxidase with gold nanoparticles, in UVB specific dosimeters, and for measuring photosynthesis rates .

A-317491 Sodium Salt Hydrate

This is a more complex sodium salt hydrate with the molecular formula C₃₃H₂₉NNaO₉+ and a molecular weight of 606.6 g/mol. It represents a specific pharmaceutical compound in its sodium salt hydrate form .

The chemical name of this compound is sodium;5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid;hydrate. Its structure incorporates sodium ions and water molecules along with a complex organic framework .

Applications and Uses

Scientific and Analytical Applications

Sodium salt hydrates find extensive use in scientific research and analytical procedures. For example:

-

2,6-Dichloroindophenol sodium salt hydrate serves as an indicator in vitamin C determination assays

-

Certain sodium salt hydrates function as redox dyes in biochemical studies

-

They are utilized in the preparation of buffer solutions and standard reference materials

-

Some sodium salt hydrates are employed in spectroscopic analyses due to their characteristic absorption spectra

Industrial Applications

In industrial settings, sodium salt hydrates serve various purposes:

-

As intermediates in chemical synthesis processes

-

In the production of pharmaceuticals and fine chemicals

-

As components in desiccants and humidity control systems

-

In certain cases, as heat storage materials due to their phase change properties

-

As specialized reagents in manufacturing processes

Biochemical and Medical Applications

The medical and biochemical fields employ specific sodium salt hydrates for:

-

Enzyme activity measurements

-

As components in diagnostic kits

-

In redox-based biochemical assays

Research Developments and Analytical Methods

Recent Discoveries

Recent research has expanded our understanding of sodium salt hydrates. In 2023, scientists discovered that under pressure, sodium chloride can form previously unknown hydrates with higher water content than previously documented, including NaCl·8.5H₂O and NaCl·13H₂O. These findings have implications for understanding salt behavior under extreme conditions, such as those in deep geological formations or extraterrestrial environments .

Analytical Techniques

Modern analytical methods employed in the study of sodium salt hydrates include:

-

X-ray diffraction (XRD) for crystal structure determination

-

Thermal analysis techniques (TGA, DSC) for studying dehydration processes

-

Spectroscopic methods (IR, UV-Vis, NMR) for characterization

-

Microscopy techniques for morphological studies

-

Calorimetric methods for thermodynamic characterization

These techniques provide detailed information about the structural, thermal, and chemical properties of sodium salt hydrates, facilitating their application in various fields.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume